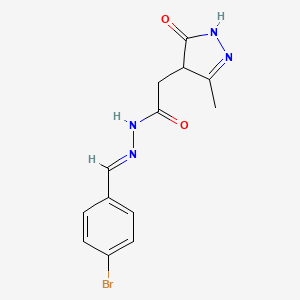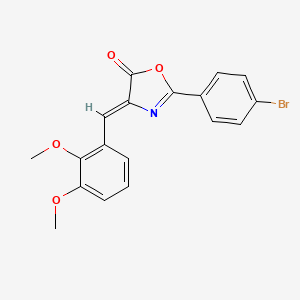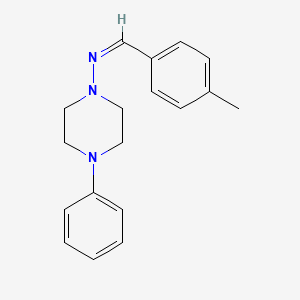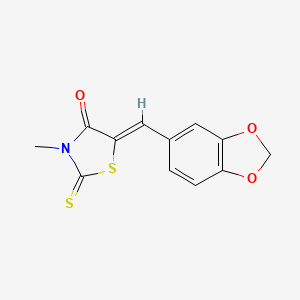
2-(4-chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
描述
2-(4-chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CMPO, is a chemical compound that has been extensively researched for its potential applications in various fields. CMPO is a chelating agent that is capable of selectively binding to certain metal ions, making it useful in the extraction and separation of metals from various sources. Additionally, CMPO has been studied for its potential use as a therapeutic agent due to its ability to interact with biological molecules.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one involves its ability to selectively bind to certain metal ions, forming stable complexes. This binding ability is due to the presence of the oxazolone and benzylidene groups in this compound, which can coordinate with metal ions through their lone pairs of electrons. The resulting metal-2-(4-chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one complexes can then be selectively extracted or separated from other metal ions.
Biochemical and Physiological Effects:
This compound has been studied for its potential biochemical and physiological effects, particularly in the context of its use as a therapeutic agent. Studies have shown that this compound can interact with various biological molecules, including proteins and DNA, and can inhibit the activity of certain enzymes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
The use of 2-(4-chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments has several advantages, including its ability to selectively extract and separate metal ions, its stability in various solvents, and its relatively low toxicity. However, this compound also has some limitations, including its potential for degradation under certain conditions and its limited solubility in some solvents.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one, including its potential use as a therapeutic agent for various diseases, its optimization for use in nuclear fuel reprocessing and environmental remediation, and its study as a potential catalyst for chemical reactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with biological molecules.
科学研究应用
2-(4-chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including nuclear fuel reprocessing, environmental remediation, and medical research. In nuclear fuel reprocessing, this compound is used as a chelating agent to selectively extract uranium and plutonium from spent nuclear fuel. In environmental remediation, this compound is used to remove heavy metals from contaminated soil and water. In medical research, this compound has been studied for its potential use as a therapeutic agent due to its ability to interact with biological molecules.
属性
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-3-10-25-17-9-4-13(12-18(17)24-2)11-16-20(23)26-19(22-16)14-5-7-15(21)8-6-14/h4-9,11-12H,3,10H2,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRSQCBZJOHHCW-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{3-iodo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3897041.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B3897043.png)
![ethyl N-{[3-(3-chlorobenzoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B3897046.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897052.png)
![1-{3-[(3-tert-butyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B3897059.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B3897068.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3897076.png)

![methyl 4-{[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}-4-oxobutanoate](/img/structure/B3897091.png)
![methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B3897107.png)